- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
Cas no 939768-59-9 (benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate)
939768-59-9 structure
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
939768-59-9
C13H16O3
220.264344215393
MFCD13659349
839321
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Properties
Names and Identifiers
-
- 3-(benzyloxymethyl)cyclobutanecarboxylic acid
- 3-((BENZYLOXY)METHYL)CYCLOBUTANECARBOXYLIC ACID
- 3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid
- benzyl 3-(hydroxymethyl)cyclobutanecarboxylate
- Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid
- 3-(hydroxymethyl)-Cyclobutanecarboxylic acid phenylmethyl ester
- Phenylmethyl 3-(hydroxymethyl)cyclobutanecarboxylate (ACI)
- 3-Hydroxymethylcyclobutanecarboxylic acid benzyl ester
- Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate
- benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Benzyl 3-hydroxyMethyl cyclobutanecarboxylic acid
- benzyl 3-(hydroxyMethyl)cyclobutanecarboxylate
- Benzyl 3-hydroxyMethyl cy...
- Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid - B11331
- 3-Hydroxymethyl-cyclobutanecarboxylic acid benzyl ester
- Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
- +Expand
-
- MFCD13659349
- CVNZYRYFMPAVOS-UHFFFAOYSA-N
- 1S/C13H16O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
- C1(C(OCC2=CC=CC=C2)=O)CC(CO)C1
Computed Properties
- 1
- 3
- 5
- 16
Experimental Properties
- 339.6±15.0 °C(Predicted)
- 15.05±0.10(Predicted)
- 1.172±0.06 g/cm3(Predicted)
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Security Information
- Sealed in dry,Room Temperature
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Customs Data
- 2918199890
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Price
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Sodium perborate (NaBO3) tetrahydrate Solvents: 1,4-Dioxane , Water ; rt; 1 h, 60 °C
1.3 Solvents: Water
1.2 Reagents: Sodium perborate (NaBO3) tetrahydrate Solvents: 1,4-Dioxane , Water ; rt; 1 h, 60 °C
1.3 Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water
Reference
- Preparation of nitrooxy containing heteroaryl compounds as ROCK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium peroxoborate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 13 h, 0 - 20 °C
Reference
- Preparation of pyridazinamine derivatives as modulators of SMARCA2 and BRM target proteins and associated methods of use, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide , (Dimethyl sulfide)trihydroboron Solvents: Methanol , Tetrahydrofuran ; 6 h, -20 - 20 °C
Reference
- Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Sodium peroxoborate Solvents: Water ; 30 min, rt; 1 h, rt → 60 °C
1.2 Reagents: Sodium peroxoborate Solvents: Water ; 30 min, rt; 1 h, rt → 60 °C
Reference
- Preparation of piperazinylmethylphenyl-substituted caboxamides as modulators of the retinoid-related orphan receptor gamma for use in the treatment of autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Raw materials
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Preparation Products
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:939768-59-9)
ZHAO JING LI
17558870519
sales02@chemsoon.com
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Related Literature
-
Yongqian Xu,Andrey Malkovskiy,Qiuming Wang,Yi Pang Org. Biomol. Chem., 2011,9, 2878-2884
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Hassan El Itawi,Sami Fadlallah,Florent Allais,Patrick Perré Green Chem., 2022,24, 4237-4269
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Nicole E. Allward,Brittany S. Gregory,Amina K. Sotddart,Graham A. Gagnon Environ. Sci.: Water Res. Technol., 2018,4, 761-772
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Yin Chen,Lu Huang,Xin Dai,Qian Tian,Miao Yu,Maria Agheb,Ho Nam Chan,Ellen Poon,Zhihong Guo,Kenneth Richard Boheler J. Mater. Chem. B, 2017,5, 9291-9299
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Xiaojing Wang,Xueping Chen,Yinxian Peng,Jianming Pan RSC Adv., 2019,9, 7228-7237
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Kimfung Li,Albertus D. Handoko,Majeda Khraisheh,Junwang Tang Nanoscale, 2014,6, 9767-9773
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Jianbin Huang,Chang Zhou,Jian Zhang,Hao Meng,Shiyao Lu RSC Sustain., 2024,2, 153-158
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Yuming Chen,Lijuan Meng,Weiwei Zhao,Zheng Liang,Xing Wu,Haiyan Nan,Zhangting Wu,Shan Huang,Litao Sun,Jinlan Wang,Zhenhua Ni Phys. Chem. Chem. Phys., 2014,16, 21682-21687
-
Jun Yang,Yan Li,Xin Zhang RSC Adv., 2020,10, 45059-45066
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(CAS:939768-59-9)benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
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